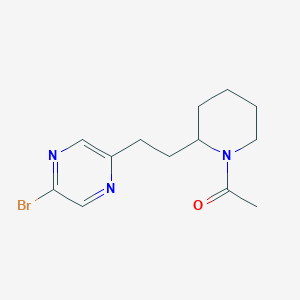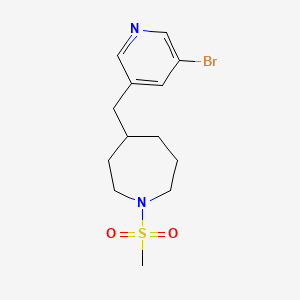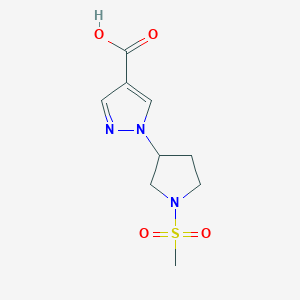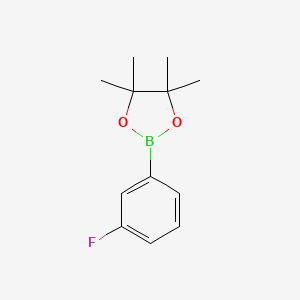
3-Fluorophenylboronic acid pinacol ester
Vue d'ensemble
Description
3-Fluorophenylboronic acid pinacol ester is a chemical compound with the molecular formula C14H18BFO3 . It is a synthetically versatile compound that is often used in various chemical reactions .
Synthesis Analysis
In general, 3-Fluorophenylboronic acid pinacol ester is synthesized by coupling 4-acetyl-3-fluorophenylboronic acid with pinacol in the presence of a palladium catalyst. The resulting compound is then purified by chromatography and characterized by NMR, IR, and Mass Spectrometry.
Physical And Chemical Properties Analysis
3-Fluorophenylboronic acid pinacol ester is a white crystalline powder with a molecular weight of 265.09 g/mol. It is sparingly soluble in water but highly soluble in polar solvents such as THF and DMF. It has a melting point of 138-142°C and a boiling point of 271.8°C. It is stable under normal conditions of temperature and pressure.
Applications De Recherche Scientifique
Catalytic Transformations
Niwa et al. (2015) demonstrated the use of fluoroarenes, including 3-fluorophenylboronic acid pinacol ester, in Ni/Cu-catalyzed transformations. This process facilitates the conversion of fluoroarenes into arylboronic acid pinacol esters through C-F bond cleavage. Such transformations enable diverse functionalization of arenes, highlighting the compound's versatility in organic synthesis.
Fluoride Ion Sensing
Jańczyk et al. (2012) studied the use of pinacol ester of phenylboronic acid, similar to 3-fluorophenylboronic acid pinacol ester, in fluoride ion sensing applications. They developed polymer membrane electrodes containing these compounds, demonstrating their potential in selective ion sensing, particularly for fluoride ions in acidic conditions (Jańczyk et al., 2012).
Synthesis of Fluorinated Compounds
Zhou et al. (2016) reported a [Ni(IMes)2]-catalyzed transformation of fluoroarenes into arylboronic acid pinacol esters, including 3-fluorophenylboronic acid pinacol ester. This process is significant for synthesizing various fluorinated compounds, indicating the compound's role in the development of novel fluorinated materials (Zhou et al., 2016).
Radical Fluorination
Li et al. (2014) explored the radical fluorination of alkylboronates using compounds like 3-fluorophenylboronic acid pinacol ester. This research opens avenues for developing new methods in the synthesis of alkyl fluorides, which are crucial in various chemical industries (Li et al., 2014).
Phosphorescence Properties
Shoji et al. (2017) discovered that simple arylboronic esters, similar to 3-fluorophenylboronic acid pinacol ester, exhibit phosphorescence at room temperature. This finding suggests potential applications in the development of organic phosphorescent materials (Shoji et al., 2017).
Orientations Futures
Future research on 3-Fluorophenylboronic acid pinacol ester may include developing new synthetic methods, improving its solubility, and exploring its applications in emerging fields, such as nanotechnology and materials science. Additionally, more research is needed to better understand the size and steric effects of the Bpin group .
Propriétés
IUPAC Name |
2-(3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BFO2/c1-11(2)12(3,4)16-13(15-11)9-6-5-7-10(14)8-9/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBPPYBBVMPZOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00720519 | |
| Record name | 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00720519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
936618-92-7 | |
| Record name | 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00720519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluorophenylboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



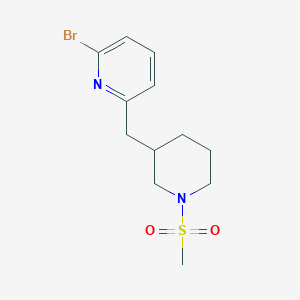

![(1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-5-yl)-(6-methyl-pyridin-2-yl)-amine](/img/structure/B1399235.png)

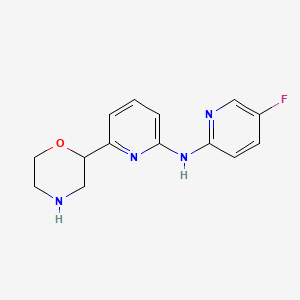
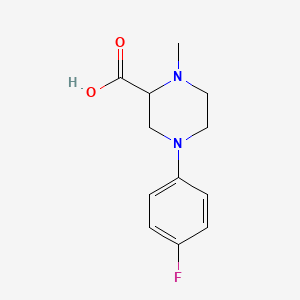

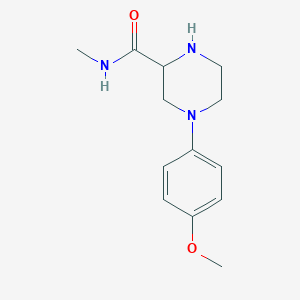
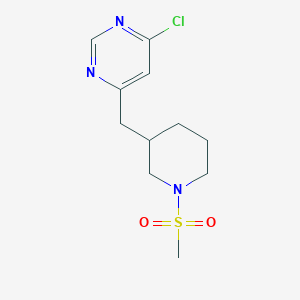
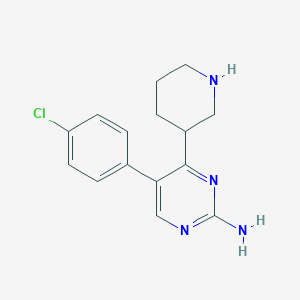
![(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-pyrimidin-2-yl-amine](/img/structure/B1399247.png)
